(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Patel et al. (2011) synthesized derivatives including 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011.
- Shahana and Yardily (2020) investigated novel compounds with thiazole and thiophene moieties for their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.
Neuroprotective Activities
- Zhong et al. (2020) explored aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death, revealing potent protection in rat pheochromocytoma cells and significant neuroprotective activity in vivo Zhong, Gao, Xu, Qi, & Wu, 2020.
Synthesis and Structural Analysis
- Research by Revathi et al. (2015) focused on the crystal structure of related compounds, providing insights into molecular conformations and intermolecular interactions Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015.
- Prasad et al. (2018) synthesized a title compound for antiproliferative activity and used Hirshfeld surface analysis for understanding intermolecular interactions in the crystal structure Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018.
Insecticidal Activity
- Ding et al. (2019) designed piperidine thiazole compounds that exhibited insecticidal activities against armyworm, highlighting their potential as bioactive compounds Ding, Pan, Yin, Tan, & Zhang, 2019.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation, reducing the production of toxins, and discouraging bacteria from developing future resistance .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole, a core structure in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
While specific safety and hazard data for “(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Thiazole derivatives have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .
Future Directions
Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research could focus on the design and development of novel thiazole derivatives with improved biological activities and lesser side effects . Additionally, further studies could also explore their potential applications in other fields such as corrosion inhibition .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-14-6-7-17-18(12-14)27-20(22-17)26-13-8-10-23(11-9-13)19(24)15-4-2-3-5-16(15)21/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJVZCLQHBDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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